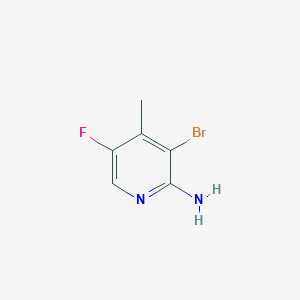

3-Bromo-5-fluoro-4-methylpyridyl-2-amine

Beschreibung

Overview of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous natural products, pharmaceuticals, and agrochemicals. sigmaaldrich.comnih.gov The pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, possesses unique electronic characteristics that make it a versatile scaffold in organic synthesis. sigmaaldrich.com The nitrogen atom's electron-withdrawing nature influences the ring's reactivity, making it amenable to a wide array of chemical transformations. google.com Pyridine derivatives are not only sought-after final products but also serve as crucial intermediates, ligands for catalysis, and specialized solvents. google.comresearchgate.net

Significance of Halogen and Amine Functionalities in Pyridine Scaffolds

The introduction of halogen atoms and amine groups onto the pyridine core dramatically expands its synthetic utility. Halogens, such as bromine and fluorine, act as powerful directing groups and are essential for cross-coupling reactions, which are fundamental for constructing complex molecular architectures. mdpi.com The bromine atom, in particular, is a key functional group for palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. mdpi.comresearchgate.netwikipedia.org The amine group, a potent nucleophile and directing group, can be readily modified or used to influence the regioselectivity of further reactions. nih.gov The combination of these functionalities on a single pyridine ring creates a multifunctional building block with significant potential in drug discovery and materials science. evitachem.comsmolecule.com

Contextualization of 3-Bromo-5-fluoro-4-methylpyridyl-2-amine within Halogenated Aminopyridine Chemistry

This compound is a strategically substituted pyridine derivative that embodies the synthetic advantages conferred by its functional groups. The bromine at the 3-position is primed for cross-coupling reactions, the fluorine at the 5-position modulates the electronic properties of the ring, the methyl group at the 4-position provides steric influence and a potential site for further functionalization, and the amino group at the 2-position offers a handle for a variety of transformations. This unique arrangement makes it a valuable intermediate for the synthesis of highly substituted and complex pyridine-based molecules.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₆BrFN₂ |

| Molecular Weight | 205.04 g/mol |

| Appearance | Off-White to Light Yellow Solid |

| CAS Number | 1429510-78-0 |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic proton, the amine protons, and the methyl protons. |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound. |

Research Findings

While specific research articles detailing the synthesis and application of this compound are not prevalent, its utility can be inferred from studies on closely related compounds and general synthetic methodologies for halogenated pyridines.

Synthesis

The synthesis of this compound would likely proceed through a multi-step sequence involving the strategic introduction of the halogen and amine functionalities. Plausible synthetic routes, based on established chemical transformations of pyridines, could involve:

Bromination of a corresponding aminopyridine: Direct bromination of a suitable 2-amino-5-fluoro-4-methylpyridine precursor. The regioselectivity of halogenation on aminopyridines is a well-established method. researchgate.netresearchgate.net

Fluorination and subsequent functionalization: A potential route could involve the fluorination of a nitropyridine derivative, followed by reduction of the nitro group to an amine and subsequent bromination. The conversion of a nitro group to an amine is a common synthetic step. nih.gov

Sandmeyer-type reaction: Transformation of an amino group on a pre-brominated and fluorinated pyridine scaffold into another functional group, or vice-versa. google.comchemicalbook.com

A patent for the preparation of fluoropyridine compounds describes a general method involving the bromination and subsequent fluoridation of aminopyridine precursors, which could be adapted for the synthesis of this specific compound. google.com

Applications in Organic Synthesis

The primary value of this compound lies in its role as a versatile intermediate for the construction of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the bromine atom makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would allow for the introduction of a wide range of aryl or heteroaryl groups at the 3-position of the pyridine ring by reacting with boronic acids. mdpi.comnih.gov This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals.

Sonogashira Coupling: The bromine atom can readily participate in Sonogashira coupling with terminal alkynes to introduce alkynyl moieties. researchgate.netwikipedia.orglibretexts.org This opens up pathways to a diverse array of acetylenic and subsequently, other functionalized pyridine derivatives.

Buchwald-Hartwig Amination: The bromo-substituent could also be a handle for C-N bond formation through Buchwald-Hartwig amination, allowing for the introduction of various amine groups.

The amino group on the pyridine ring can be further functionalized, for instance, through acylation or by serving as a directing group for subsequent reactions. The combination of these reactive sites makes this compound a valuable starting material for generating libraries of complex pyridine derivatives for screening in drug discovery programs. nih.govsmolecule.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H6BrFN2 |

|---|---|

Molekulargewicht |

205.03 g/mol |

IUPAC-Name |

3-bromo-5-fluoro-4-methylpyridin-2-amine |

InChI |

InChI=1S/C6H6BrFN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10) |

InChI-Schlüssel |

CXRQWJNBNSOKAO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC=C1F)N)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Bromo 5 Fluoro 4 Methylpyridyl 2 Amine

Precursor Selection and Design Considerations

The synthesis of 3-Bromo-5-fluoro-4-methylpyridin-2-amine necessitates a strategic selection of precursors. An ideal starting material would possess a substitution pattern that facilitates the regioselective introduction of the desired functional groups. A common precursor for similar compounds is 2-amino-5-picoline (2-amino-5-methylpyridine). This precursor already contains the methyl group at the 5-position and an amino group at the 2-position, which can direct subsequent substitutions.

Another potential starting material could be a pyridine (B92270) ring with a pre-installed fluorine atom, which can then be further functionalized. The reactivity of the pyridine ring is significantly influenced by the electronic properties of its substituents. The electronegative nitrogen atom deactivates the ring towards electrophilic substitution compared to benzene (B151609). wikipedia.org Therefore, the presence of an activating group, such as an amino group, is often crucial for facilitating electrophilic substitutions like bromination. Conversely, the synthesis can start from a more substituted pyridine derivative, such as 2-amino-3-bromo-5-methylpyridine (B30763), and then introduce the fluorine atom. sigmaaldrich.com

Multi-Step Synthetic Routes

The synthesis of 3-Bromo-5-fluoro-4-methylpyridin-2-amine typically involves a multi-step pathway due to the need to introduce four different substituents at specific positions on the pyridine ring. The order of these steps is crucial for achieving the desired regioselectivity.

Strategies for Regioselective Introduction of Bromine Substituents on Pyridine Ring Systems

The introduction of a bromine atom at the 3-position of a pyridine ring can be challenging due to the electronic nature of the heterocycle, which generally favors substitution at the 2-, 4-, or 6-positions. wikipedia.org However, several strategies have been developed to achieve regioselective bromination at the 3-position (β-position).

One common method involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, and while it typically directs electrophiles to the 2- and 4-positions, specific reagents can achieve bromination at other positions. researchgate.net For instance, using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source can lead to C2-bromination of fused pyridine N-oxides under mild conditions. tcichemicals.com Another approach utilizes oxalyl bromide in the presence of triethylamine. researchgate.net

A powerful strategy for 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.govnsf.gov This method transforms the electron-deficient pyridine into a series of reactive alkenes that undergo highly regioselective halogenation with reagents like N-bromosuccinimide (NBS). chemrxiv.orgnih.govnsf.gov Electrophilic aromatic substitution using elemental bromine with strong acids at high temperatures can also favor the 3-position but often results in mixtures of isomers and has limited substrate scope. chemrxiv.orgnsf.gov

| Reagent/Method | Position of Bromination | Conditions | Reference |

| p-Toluenesulfonic anhydride / Tetrabutylammonium bromide | C2 (on fused pyridine N-oxides) | Mild | tcichemicals.com |

| Oxalyl bromide / Triethylamine | Varies (on pyridine N-oxides) | 0 °C, 30 min | researchgate.net |

| Zincke imine intermediate / N-Bromosuccinimide | C3 | Mild | chemrxiv.orgnih.govnsf.gov |

| Elemental Bromine / Strong Acid | C3 | High temperature | chemrxiv.orgnsf.gov |

Strategies for Regioselective Introduction of Fluorine Substituents on Pyridine Ring Systems

The introduction of fluorine onto a pyridine ring can be accomplished through several methods, including nucleophilic aromatic substitution (SNA_r_) and electrophilic fluorination. For SNA_r_, a good leaving group, such as a halogen or a nitro group, is required at the target position. The use of pyridine N-oxides can facilitate nucleophilic fluorination. For example, fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source can yield the 3-fluoro product. nih.gov

Electrophilic fluorination often employs reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.org This reagent can achieve regioselective fluorination of activated pyridine systems. Another approach involves the use of elemental fluorine mixed with iodine, which can selectively introduce fluorine at the 2-position of pyridine and quinoline (B57606) derivatives. rsc.org Rhodium-catalyzed C-H functionalization has also been developed for the synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

A common method for introducing fluorine is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate. This is a viable route if a precursor with an amino group at the desired position for fluorination is available. A synthesis of 2-amino-5-fluoropyridine (B1271945) utilizes a Schiemann reaction as a key step. researchgate.net

| Reagent/Method | Position of Fluorination | Conditions | Reference |

| Nucleophilic Aromatic Substitution (on N-oxide) | 3 | Room Temperature | nih.gov |

| Selectfluor | 3 (on imidazo[1,2-a]pyridines) | Aqueous | acs.org |

| Elemental Fluorine / Iodine | 2 | Room Temperature | rsc.org |

| Rh(III)-catalyzed C-H functionalization | 3 | Varies | nih.gov |

| Balz-Schiemann Reaction | Varies (from amino group) | Thermal decomposition | researchgate.net |

Regioselective Introduction of Amine and Methyl Groups

The introduction of an amino group onto a pyridine ring can be achieved through nucleophilic aromatic substitution of a halogenated pyridine. For instance, polyhalogenated pyridines can undergo selective amination. acs.org The use of sodium tert-butoxide as a base in water can promote the site-selective amination of polyhalogenated pyridines with various amines. acs.org The Chichibabin reaction is a classic method for the direct amination of pyridine at the 2-position using sodium amide, but it is generally limited to unsubstituted or simply substituted pyridines.

The introduction of a methyl group can be accomplished through various cross-coupling reactions. For example, a bromopyridine can be coupled with a methyl-containing organometallic reagent, such as a methylboronic acid or its ester in a Suzuki coupling reaction. Alternatively, a methyl group can be introduced via radical methylation of pyridine N-oxides using peroxide as a methyl source. researchgate.net

| Functional Group | Method | Reagents | Reference |

| Amine | Nucleophilic Aromatic Substitution | NaOtBu, Amine Source, H₂O | acs.org |

| Methyl | Radical Methylation (of N-oxide) | Peroxide | researchgate.net |

| Methyl | Suzuki Coupling | Methylboronic acid, Pd catalyst | mdpi.com |

Sequential Halogenation and Amination Strategies

A plausible synthetic route for 3-Bromo-5-fluoro-4-methylpyridin-2-amine could start with a readily available precursor like 2-amino-5-methylpyridine. sigmaaldrich.com This compound can undergo bromination at the 3-position. A reported procedure for the synthesis of 2-amino-3-bromo-5-methylpyridine involves the reaction of 2-amino-5-picoline with bromine in acetic acid.

Following the introduction of the bromine atom, the next step would be the introduction of the fluorine atom at the 5-position. However, direct fluorination at this position on the existing structure might be difficult. A more viable strategy could involve starting with a precursor that already contains the fluorine atom or can be easily fluorinated.

An alternative approach could start from a pyridine derivative that allows for sequential halogenation. For instance, starting with a 2-amino-4-methylpyridine, one could first introduce the bromine at the 3-position and then the fluorine at the 5-position, or vice-versa, although the regioselectivity of these steps would need to be carefully controlled.

A synthesis of 2-amino-3-bromo-5-methylpyridine involves the reduction of 2-methyl-3-nitro-5-bromopyridine. chemicalbook.com This suggests a pathway where a nitro group is used as a precursor to the amine. A similar strategy could be envisioned for the target compound, where a nitropyridine is first halogenated and then the nitro group is reduced to an amine.

Optimization of Reaction Conditions and Yields in the Synthesis of 3-Bromo-5-fluoro-4-methylpyridyl-2-amine

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For the bromination step, the choice of brominating agent and reaction conditions can significantly impact the regioselectivity and yield. For example, in the synthesis of 2-amino-3-bromo-5-methylpyridine from 2-amino-5-picoline, the slow addition of bromine at room temperature in acetic acid is a key part of the procedure.

In fluorination reactions, the choice of the fluorinating agent and the reaction temperature are critical. For instance, in the synthesis of 2-amino-5-fluoropyridine via a Schiemann reaction, the diazotization step is carried out at low temperatures (-5 to 0 °C), while the subsequent decomposition of the diazonium salt requires heating to 130 °C. researchgate.net

For amination reactions, the choice of base and solvent can be optimized. In the selective amination of polyhalogenated pyridines, using sodium tert-butoxide in water at 140 °C for 12 hours provided good yields of the 2-aminopyridine (B139424) derivatives. acs.org

The following table summarizes some optimized reaction conditions found in the synthesis of related compounds, which could serve as a starting point for the optimization of the synthesis of 3-Bromo-5-fluoro-4-methylpyridin-2-amine.

| Reaction Step | Precursor | Reagents | Conditions | Yield | Reference |

| Bromination | 2-amino-5-picoline | Bromine, Acetic Acid | Room temperature, 1h | - | |

| Amination (Reduction) | 2-methyl-3-nitro-5-bromopyridine | Iron powder, Ammonium chloride, Methanol/Water | 80 °C, 2h | 95% | chemicalbook.com |

| Fluorination (Schiemann) | Diazonium salt of 2-amino-5-nitropyridine (B18323) derivative | - | 130 °C, 0.5h | 51.6% (two steps) | researchgate.net |

| Amination | 2-Fluoropyridine derivatives | Amine, NaOtBu, H₂O | 140 °C, 12h | Good | acs.org |

Emerging Synthetic Approaches for Halogenated Aminopyridines

The field of synthetic organic chemistry is continuously evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods for the construction of complex molecules. The synthesis of halogenated aminopyridines, a key structural motif in many pharmaceuticals and agrochemicals, has benefited significantly from these advancements. Beyond traditional multi-step sequences, several emerging approaches offer promising alternatives for the preparation of compounds like 3-bromo-5-fluoro-4-methylpyridin-2-amine.

One of the most significant recent developments is the use of C-H functionalization reactions. These methods allow for the direct introduction of functional groups, including halogens, onto the pyridine ring without the need for pre-functionalized starting materials. This approach is highly atom-economical and can significantly shorten synthetic sequences. For example, transition-metal-catalyzed C-H halogenation reactions have been developed that exhibit high regioselectivity, enabling the precise placement of halogen atoms on the pyridine core.

Multicomponent reactions (MCRs) represent another powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govnih.gov MCRs that yield highly substituted pyridines are particularly valuable. nih.govnih.gov While a specific MCR for 3-bromo-5-fluoro-4-methylpyridin-2-amine has not been reported, the development of novel MCRs could provide a more convergent and efficient route to this and other similar compounds in the future.

Flow chemistry is also gaining traction as a tool for the synthesis of halogenated pyridines. Conducting reactions in continuous flow systems can offer improved safety, better control over reaction parameters, and the ability to perform reactions that are challenging in traditional batch setups. The synthesis of key intermediates or the final halogenation and amination steps could potentially be optimized using flow chemistry.

Furthermore, enzymatic halogenation presents a green and highly selective alternative to traditional chemical methods. nih.gov Halogenase enzymes can install halogen atoms at specific positions on aromatic rings with remarkable precision, often under mild reaction conditions. nih.gov While the application of halogenases for the synthesis of highly substituted pyridines is still an emerging area, future developments in enzyme engineering could lead to biocatalytic routes for the production of compounds like 3-bromo-5-fluoro-4-methylpyridin-2-amine.

These emerging methodologies hold the potential to revolutionize the synthesis of halogenated aminopyridines, offering more sustainable and efficient pathways to these valuable chemical entities.

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Fluoro 4 Methylpyridyl 2 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring facilitates nucleophilic substitution reactions, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. slideshare.net In 3-Bromo-5-fluoro-4-methylpyridyl-2-amine, the presence of two halogen atoms provides potential sites for such reactions.

| Reactant/Substrate | Reagent | Product | Reaction Type |

| 3-Bromo-4-fluoropyridin-2-amine | Various Nucleophiles | Substituted Pyridine | Nucleophilic Substitution |

This table illustrates the general reactivity of a similar compound, suggesting a potential pathway for this compound.

Fluorine is a highly electronegative atom, and while it is not the best leaving group in terms of bond strength, its strong inductive electron-withdrawing effect can activate the ring for nucleophilic attack. In some cases, particularly in highly activated systems, fluorine can be displaced. Research on 5-Bromo-4-fluoro-2-methylaniline, a structurally analogous compound, indicates that the fluoride (B91410) group can undergo nucleophilic aromatic substitution. ossila.com The position of the fluorine at C5 in this compound is meta to the nitrogen, which is typically less reactive towards nucleophiles than the ortho or para positions. However, the cumulative electron-withdrawing effects of the bromine and the pyridine nitrogen might render this position susceptible to attack under forcing conditions.

The amino group at the C2 position and the methyl group at the C4 position significantly influence the reactivity of the pyridine ring. The amino group is a strong electron-donating group by resonance, which increases the electron density of the ring and generally deactivates it towards nucleophilic attack. Conversely, it activates the ring for electrophilic substitution. The methyl group at C4 is a weak electron-donating group through induction, which has a similar, albeit much weaker, deactivating effect on nucleophilic substitution.

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus is generally unreactive towards electrophilic aromatic substitution. wikipedia.org Reactions typically require harsh conditions and often result in low yields. However, the presence of the strongly activating amino group at the C2 position can facilitate electrophilic attack. The amino group directs electrophiles to the ortho and para positions. In this molecule, the para position (C5) is occupied by fluorine, and one ortho position (C3) is occupied by bromine. The other ortho position is the ring nitrogen. Therefore, any electrophilic substitution would likely be directed to the C6 position, which is vacant. The fluorine and bromine atoms are deactivating, while the methyl group is weakly activating, further complicating the reactivity.

Oxidation and Reduction Reactions of this compound

The pyridine nitrogen can be oxidized to form a pyridine-N-oxide using oxidizing agents like peracids. biosynce.com This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. Oxidation of the nitrogen atom in this compound would likely lead to pyridine-N-oxide, which could then undergo further reactions. biosynce.com Due to the electron-deficient nature of the pyridine ring, it is generally stable towards oxidation, especially under acidic conditions. biosynce.com

The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. slideshare.net This reaction typically employs catalysts such as nickel, cobalt, or ruthenium at elevated temperatures and pressures. wikipedia.org For this compound, reduction would yield the corresponding substituted piperidine.

| Reaction Type | Reagent | Product |

| Oxidation | Peracetic Acid | Pyridine-N-oxide |

| Reduction | H2 / Ni catalyst | Piperidine |

This table outlines the expected outcomes of oxidation and reduction reactions on the pyridine ring of the title compound.

Cross-Coupling Reactions

The bromine atom at the C3 position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a versatile method for introducing aryl, heteroaryl, or alkyl groups at the C3 position. Studies on similar bromo-pyridines, such as 5-bromo-2-methylpyridin-3-amine (B1289001) and 3-bromo-4-fluoropyridin-2-amine, have demonstrated their successful participation in Suzuki reactions. mdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It would allow for the coupling of an amine with the C3 position of the pyridine ring, replacing the bromine atom. This reaction is also known to be effective for bromo-pyridine substrates.

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 3-Aryl-5-fluoro-4-methylpyridyl-2-amine |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | 3-(Substituted-amino)-5-fluoro-4-methylpyridyl-2-amine |

This table summarizes potential cross-coupling reactions for the title compound based on the reactivity of similar structures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgillinois.edu For 3-Bromo-5-fluoro-4-methylpyridin-2-amine, the bromine atom at the C3 position is the reactive site for this transformation, making it susceptible to oxidative addition to a Pd(0) catalyst. illinois.edu

While specific studies detailing the Suzuki-Miyaura coupling of 3-Bromo-5-fluoro-4-methylpyridin-2-amine are not prevalent in the reviewed literature, the reactivity of analogous 2-amino-3-bromopyridines and other substituted bromopyridines is well-documented. researchgate.netmdpi.com For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com It is reasonable to infer that 3-Bromo-5-fluoro-4-methylpyridin-2-amine would undergo similar transformations to yield 3-aryl-5-fluoro-4-methylpyridin-2-amines. The reaction is tolerant of a wide range of functional groups on the arylboronic acid partner. researchgate.net The general mechanism involves an initial oxidative addition of the C-Br bond to the Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions (Based on Analogous Compounds)

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | 85-95 | Arylboronic acids |

| Pd(OAc)₂ | Various | Aqueous Isopropanol | Ambient | Arylboronic acids |

This table is illustrative and based on reactions with structurally similar bromopyridines. researchgate.netmdpi.com

Heck Reactions

The Heck reaction is a palladium-catalyzed method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. beilstein-journals.orgnih.gov In the context of 3-Bromo-5-fluoro-4-methylpyridin-2-amine, the C-Br bond is the reactive handle for coupling with various olefins. This reaction typically yields a 3-vinyl- or 3-styrenyl-5-fluoro-4-methylpyridin-2-amine derivative.

Detailed experimental data for the Heck reaction of this specific substrate is scarce. However, the extensive research on Heck reactions with other aryl bromides, including bromoindazoles and bromobenzenes, provides a solid framework for predicting its reactivity. beilstein-journals.orgbeilstein-journals.org The catalytic system usually comprises a palladium(II) salt like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. researchgate.net A challenge often encountered with less reactive aryl bromides is the potential for dehalogenation as a side reaction. beilstein-journals.org The choice of catalyst, ligand, base, and solvent is crucial to optimize the yield of the desired coupled product. nih.govbeilstein-journals.org

Table 2: Typical Heck Reaction Parameters (Based on General Procedures)

| Catalyst | Ligand | Base | Solvent | Olefin Partner |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N, NaOAc | DMF, NMP, Toluene | Acrylates, Styrenes |

| PdCl₂ | None | K₂CO₃ | DMSO | Styrene |

This table represents common conditions used for Heck reactions involving aryl bromides. beilstein-journals.orgnih.govbeilstein-journals.org

Sonogashira Reactions

The Sonogashira reaction provides a powerful method for the formation of a C(sp²)-C(sp) bond through the palladium- and copper-cocatalyzed cross-coupling of an aryl halide with a terminal alkyne. scirp.orgorganic-chemistry.org This reaction is highly relevant for 3-Bromo-5-fluoro-4-methylpyridin-2-amine, enabling the introduction of an alkynyl moiety at the C3 position.

Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown that these substrates react efficiently with a variety of terminal alkynes. scirp.orgscirp.orgresearchgate.net The reaction is typically carried out using a palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine ligand (e.g., PPh₃), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N) in a solvent like DMF. scirp.orgscirp.org The reaction conditions are generally mild, and the methodology tolerates a broad scope of terminal alkynes, including both arylacetylenes and alkylacetylenes, providing the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.orgresearchgate.net The presence of the amino group at the C2 position does not inhibit the reaction.

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield Range (%) |

|---|

Data derived from studies on various 2-amino-3-bromopyridines. scirp.orgscirp.org

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnumberanalytics.com This reaction is a key transformation for 3-Bromo-5-fluoro-4-methylpyridin-2-amine, allowing for the synthesis of N3-substituted diamine derivatives. The reaction involves the coupling of the C3-bromo position with a primary or secondary amine.

While the free amino group at the C2 position could potentially complicate the reaction by coordinating to the palladium catalyst, recent advances have overcome these challenges. nih.gov The use of specific catalyst systems, particularly those involving sterically hindered phosphine ligands like RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS), facilitates the efficient C-N coupling of unprotected 3-halo-2-aminopyridines. nih.gov This methodology provides access to a wide range of N3-alkylated and N3-arylated 2,3-diaminopyridine (B105623) derivatives, which were previously difficult to synthesize. nih.gov The general mechanism proceeds via oxidative addition, amine coordination, deprotonation, and reductive elimination. chemeurope.comlibretexts.org

Table 4: Buchwald-Hartwig Amination Conditions for 3-Halo-2-aminopyridines

| Pre-catalyst/Ligand | Base | Amine Partner | Yield Range (%) |

|---|---|---|---|

| RuPhos Precatalyst | LiHMDS | Primary & Secondary Amines | Moderate to High |

Conditions based on the amination of 3-bromo-2-aminopyridine and its derivatives. nih.gov

Other Metal-Catalyzed Coupling Transformations

Beyond the canonical palladium-catalyzed reactions, other metal-catalyzed or mediated transformations can be envisioned. A notable example is the transition-metal-free, silylboronate-mediated defluorinative cross-coupling. nih.gov While this specific reaction targets C-F bonds, its principles highlight the ongoing development of novel coupling strategies. For 3-Bromo-5-fluoro-4-methylpyridin-2-amine, the C-Br bond remains the most likely site for traditional cross-coupling. However, the development of chemoselective methods could potentially enable transformations at the C-F bond under specific conditions.

Cyclization Reactions Leading to Fused Heterocycles Involving the Aminopyridine Moiety

The 2-aminopyridine (B139424) structural motif is a versatile precursor for the synthesis of a variety of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Formation of Imidazo[1,2-a]pyridines

One of the most important cyclization reactions involving 2-aminopyridines is their condensation with α-haloketones to form imidazo[1,2-a]pyridines. This reaction proceeds via an initial nucleophilic substitution where the pyridine ring nitrogen attacks the α-carbon of the haloketone, followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to yield the aromatic fused ring system.

The reaction of 3-Bromo-5-fluoro-4-methylpyridin-2-amine with an α-haloketone, such as chloroacetone (B47974) or 2-bromoacetophenone, is expected to produce the corresponding 8-bromo-6-fluoro-7-methyl-substituted imidazo[1,2-a]pyridine. The existence and characterization of compounds like 8-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine lend strong support to the feasibility of this transformation. chiralen.combiosynth.com These fused heterocyclic products are of significant interest as scaffolds in drug discovery. nih.gov

Table 5: Expected Product from Cyclization with an α-Haloketone

| Starting Material | Reagent | Expected Product |

|---|---|---|

| 3-Bromo-5-fluoro-4-methylpyridin-2-amine | Chloroacetone | 8-Bromo-6-fluoro-2,7-dimethylimidazo[1,2-a]pyridine |

Formation of Pyrido[1,2-a]pyrimidines

The synthesis of pyrido[1,2-a]pyrimidines from 2-aminopyridine derivatives is a well-established and significant transformation in heterocyclic chemistry, yielding compounds with a wide range of biological activities, including use as antipsychotic and anticancer agents. rsc.org The general approach involves the condensation of a 2-aminopyridine with a 1,3-dicarbonyl compound or its synthetic equivalent.

For this compound, the reaction would proceed through the initial nucleophilic attack of the endocyclic pyridine nitrogen onto one of the carbonyl carbons of a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the fused bicyclic system. The substituents on the pyridine ring—bromo, fluoro, and methyl groups—are expected to influence the reactivity of the starting material. The electron-withdrawing nature of the bromine and fluorine atoms can decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing reaction conditions. Conversely, the electron-donating methyl group may partially mitigate this effect.

A general representation of this synthesis is the reaction of a 2-aminopyridine with an enone, which can be formed in situ from a 1,3-dicarbonyl compound. The reaction typically proceeds under acidic or thermal conditions to facilitate the cyclization and subsequent dehydration.

Table 1: General Conditions for Pyrido[1,2-a]pyrimidine Synthesis from 2-Aminopyridines

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Product |

|---|---|---|---|---|

| 2-Aminopyridine | 1,3-Diketone | Acid (e.g., H₂SO₄, PPA) | Heat | Pyrido[1,2-a]pyrimidine |

| 2-Aminopyridine | β-Ketoester | Acid or Base | Heat | Pyrido[1,2-a]pyrimidin-4-one |

Strategies for Carbon-Nitrogen (C-N) Bond Formation

The formation of a new carbon-nitrogen bond at the 3-position of the pyridine ring by substitution of the bromine atom is a key transformation for creating more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving this. nih.govresearchgate.net These reactions allow for the coupling of the aryl bromide with a wide variety of primary and secondary amines.

For this compound, the presence of the adjacent amino group at the 2-position can present challenges. It can chelate with the palladium catalyst, potentially inhibiting the catalytic cycle. However, the use of specialized ligands, such as RuPhos and BrettPhos, in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), has been shown to overcome these challenges in the amination of 3-halo-2-aminopyridines. nih.govresearchgate.net These conditions facilitate the C-N bond formation with a range of amines, including primary and secondary alkylamines and anilines. nih.govresearchgate.netacs.orgrsc.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Secondary Amine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 80-110 °C |

| 3-Bromo-2-aminopyridine | Primary Amine | BrettPhos-precatalyst | LiHMDS | Toluene | 80-110 °C |

Reactivity of the Aminopyridine Moiety

The aminopyridine core of this compound possesses distinct reactive sites that can be selectively targeted for further functionalization.

Reactions with Carbon Disulfide to Form Dithiocarbamate (B8719985) Salts

The reaction of primary or secondary amines with carbon disulfide is a classic method for the synthesis of dithiocarbamates. In the case of this compound, the exocyclic amino group can react with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide.

The resulting dithiocarbamate can be further alkylated to produce dithiocarbamate esters. These compounds have applications in various fields, including as ligands for metal complexes and as intermediates in the synthesis of other sulfur-containing heterocycles. The reaction is typically carried out in a polar solvent like ethanol (B145695) or DMF in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide.

Table 3: General Reaction for Dithiocarbamate Salt Formation

| Amine | Reagent | Base | Solvent | Product |

|---|

Reactions with Halogens and Interhalogens

The halogenation of the aminopyridine ring can lead to the introduction of additional halogen atoms, which can serve as handles for further synthetic transformations. The position of halogenation is directed by the existing substituents on the ring. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this compound, the positions ortho (position 3) and para (position 5) to the amino group are already substituted.

Table 4: Potential Halogenation Outcomes for Substituted 2-Aminopyridines

| Starting Material | Halogenating Agent | Conditions | Potential Product(s) |

|---|---|---|---|

| 2-Aminopyridine | Br₂ / Acetic Acid | Room Temperature | 5-Bromo-2-aminopyridine |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | CCl₄, reflux | 5-Bromo-2-aminopyridine |

Structural Characterization and Spectroscopic Analysis of 3 Bromo 5 Fluoro 4 Methylpyridyl 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 3-Bromo-5-fluoro-4-methylpyridyl-2-amine, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy of 3-Bromo-5-fluoro-4-methylpyridin-2-amine, typically conducted in a deuterated solvent like DMSO-d6, reveals characteristic signals corresponding to the different protons in the molecule.

The aromatic proton on the pyridine (B92270) ring typically appears as a doublet, a result of coupling with the adjacent fluorine atom. In DMSO-d6, this signal is observed at approximately 7.85 ppm with a coupling constant (J) of around 10.0 Hz. The protons of the amine group (-NH₂) present as a broad singlet at about 6.48 ppm. The methyl group (-CH₃) protons exhibit a doublet at approximately 2.18 ppm, with a smaller coupling constant of about 3.6 Hz due to coupling with the fluorine atom. In another analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard, the methyl protons showed a doublet at 2.22 ppm with a coupling constant of 3.4 Hz, the amine protons appeared as a broad signal at 4.90 ppm, and the aromatic proton was observed as a doublet at 7.85 ppm with a coupling constant of 8.8 Hz.

¹H NMR Data for 3-Bromo-5-fluoro-4-methylpyridin-2-amine

| Solvent | Aromatic H (ppm) | Amine H₂ (ppm) | Methyl H₃ (ppm) | Reference |

|---|---|---|---|---|

| DMSO-d6 | 7.85 (d, J=10.0 Hz) | 6.48 (brs) | 2.18 (d, J=3.6 Hz) | |

| CDCl₃ | 7.85 (d, J=8.8 Hz) | 4.90 (br) | 2.22 (d, J=3.4 Hz) |

Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of the molecule. For 3-Bromo-5-fluoro-4-methylpyridin-2-amine in DMSO, the carbon atoms of the pyridine ring and the methyl group resonate at distinct chemical shifts, which are further split by coupling with the fluorine atom.

The carbon atom bonded to the fluorine (C-5) shows a large coupling constant (J) of approximately 239.9 Hz, appearing at around 143.88 ppm. The carbon bearing the bromine atom (C-3) is observed at about 108.31 ppm with a smaller coupling constant of 4.3 Hz. The other ring carbons and the methyl carbon also show characteristic signals with fluorine coupling.

¹³C NMR Data for 3-Bromo-5-fluoro-4-methylpyridin-2-amine in DMSO

| Carbon Atom | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|

| C2 | 153.12 | d, J=2.6 | |

| C3 | 108.31 | d, J=4.3 | |

| C4 | 139.88 | d, J=17.5 | |

| C5 | 143.88 | d, J=239.9 | |

| C6 | 120.21 | d, J=19.3 | |

| CH₃ | 14.16 | d, J=4.3 |

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for directly observing the fluorine environment within the molecule. While specific data for this compound is not detailed in the provided search results, this technique would be expected to show a single resonance for the fluorine atom on the pyridine ring. The chemical shift and coupling patterns would be influenced by the neighboring protons and carbons, providing confirmatory structural information.

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture before subjecting them to mass analysis. For a pure sample of 3-Bromo-5-fluoro-4-methylpyridin-2-amine, GC-MS would confirm its purity and provide a mass spectrum. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns in the mass spectrum would offer further structural information by showing the loss of specific groups from the parent molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like substituted pyridines. In ESI-MS, the analyte is ionized from a solution, typically leading to the formation of protonated molecules [M+H]⁺. For 3-Bromo-5-fluoro-4-methylpyridin-2-amine, the presence of the basic amino group and the pyridine nitrogen atom facilitates protonation.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment, including the molecular ion.

The fragmentation pattern in ESI-tandem mass spectrometry (MS/MS) of related substituted aminopyridines often involves the loss of small neutral molecules or radicals. For the title compound, potential fragmentation pathways could include the loss of the methyl group (CH₃) or hydrogen halides (HBr, HF).

Table 1: Predicted ESI-MS Data for 3-Bromo-5-fluoro-4-methylpyridin-2-amine

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 204.98/206.98 |

| [M+Na]⁺ | 226.96/228.96 |

Note: The table presents predicted values based on the isotopic masses of the constituent elements. The dual values for each adduct reflect the isotopic distribution of bromine (⁷⁹Br/⁸¹Br).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. For 3-Bromo-5-fluoro-4-methylpyridin-2-amine, HRMS would be used to confirm its molecular formula, C₆H₆BrFN₂.

In a study of 3,5-diaryl-2-aminopyridine derivatives, HRMS (ESI) was successfully used to confirm the elemental composition of the synthesized compounds. For instance, a related compound, 4-(6-Amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)phenol, with a calculated mass for [M+H]⁺ of 353.1501, was found to have an experimental mass of 353.1490, confirming its composition. matrixscientific.com This demonstrates the power of HRMS in validating the identity of complex heterocyclic compounds.

Table 2: HRMS Data for a Representative 2-Aminopyridine (B139424) Derivative

| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Purity (%) |

|---|---|---|---|---|

| 4-(6-Amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)phenol | C₂₀H₂₁N₂O₄ | 353.1501 | 353.1490 | 100.0 |

| 4-(6-Amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)-2-methoxyphenol | C₂₁H₂₃N₂O₅ | 383.1607 | 383.1603 | 98.3 |

Source: Adapted from a study on 3,5-diaryl-2-aminopyridine ALK2 inhibitors. matrixscientific.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and elucidate the molecular structure of a compound. The vibrational modes of 3-Bromo-5-fluoro-4-methylpyridin-2-amine are determined by its constituent atoms and their bonding arrangement.

The IR and Raman spectra of substituted pyridines have been extensively studied. For 2-aminopyridine derivatives, characteristic vibrational frequencies can be assigned to specific functional groups. The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring are expected between 2900 and 3100 cm⁻¹. The pyridine ring itself has several characteristic stretching and bending vibrations. The C-Br and C-F stretching vibrations are expected in the lower frequency region of the spectrum.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental data and aid in the assignment of vibrational modes.

Table 3: Characteristic IR and Raman Vibrational Frequencies for Substituted 2-Aminopyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected for 3-Bromo-5-fluoro-4-methylpyridin-2-amine |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Present |

| N-H Symmetric Stretch | 3300 - 3400 | Present |

| C-H Aromatic Stretch | 3000 - 3100 | Present |

| C-H Aliphatic Stretch | 2850 - 3000 | Present |

| C=C/C=N Ring Stretch | 1400 - 1650 | Present |

| N-H Scissoring | 1590 - 1650 | Present |

| C-H Bending | 1000 - 1300 | Present |

| C-F Stretch | 1000 - 1400 | Present |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of 3-Bromo-5-fluoro-4-methylpyridin-2-amine is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The pyridine ring and its substituents constitute a chromophore. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the aromatic π-system. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom or the amino group) to an antibonding π* orbital.

Studies on substituted pyridines have shown that the position and intensity of these absorption bands are sensitive to the nature and position of the substituents as well as the solvent polarity. For 2- and 3-bromopyridine, π → π* transitions are observed in the region of 34,000 to 48,000 cm⁻¹ (approximately 208 to 294 nm). sigmaaldrich.com The presence of the amino and fluoro groups in the title compound would be expected to further influence the electronic transitions.

Table 4: Expected UV-Vis Absorption Data for 3-Bromo-5-fluoro-4-methylpyridin-2-amine

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 200 - 300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for 3-Bromo-5-fluoro-4-methylpyridin-2-amine is not publicly available, analysis of closely related structures provides valuable insights. For instance, the crystal structure of 2-amino-5-iodopyridinium bromide reveals significant hydrogen bonding between the amino and pyridinium (B92312) nitrogen-hydrogen donors and the bromide ion acceptors. Halogen bonding is also observed in this structure.

For a derivative of the title compound, it would be expected that the pyridine ring is essentially planar, with the substituents lying in or close to the plane of the ring. The solid-state packing would likely be influenced by hydrogen bonds involving the amino group and the pyridine nitrogen, as well as potential halogen bonding interactions involving the bromine and fluorine atoms.

Table 5: Crystallographic Data for a Representative 2-Aminopyridine Derivative (2-amino-5-iodopyridinium bromide)

| Parameter | Value |

|---|---|

| Formula | C₅H₆IN₂⁺·Br⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.456(3) |

| b (Å) | 14.898(5) |

| c (Å) | 6.945(2) |

| β (°) | 108.45(3) |

| Volume (ų) | 829.7(5) |

Source: Adapted from a study on salts of 2-amino-5-iodopyridinium.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Fluoro 4 Methylpyridyl 2 Amine

Density Functional Theory (DFT) Studies

DFT has been widely used to investigate the properties of various pyridine (B92270) derivatives. nih.gov These computational methods provide a robust framework for understanding the molecule's behavior at a quantum mechanical level.

Geometry Optimization and Electronic Structure Calculations

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For pyridine derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to achieve accurate structural parameters. nih.gov The process ensures that all calculated properties correspond to the molecule's ground state energy minimum. The electronic structure, which dictates the molecule's chemical behavior, is subsequently calculated from this optimized geometry. For similar pyridine compounds, calculations have been performed to determine parameters like dipole moment and total energy. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis of related pyridine derivatives has shown that the distribution of these orbitals is key to understanding their reaction mechanisms. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital energy. Indicates electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital energy. Indicates electron-accepting ability. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.descienceopen.com The MEP surface is color-coded to represent different potential values. uni-muenchen.de

Red regions indicate negative electrostatic potential, corresponding to areas with a high electron density, which are susceptible to electrophilic attack. researchgate.net

Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green areas represent neutral or near-zero potential. mdpi.com

For pyridine derivatives, MEP analysis helps in identifying the most likely sites for hydrogen bonding and other intermolecular interactions. researchgate.netmdpi.com The nitrogen atom in the pyridine ring and the amino group are typically electron-rich regions. scienceopen.com

Analysis of Reactivity Indices (Hardness, Softness, Electronegativity, Ionization Potential)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. nih.gov These indices are calculated as follows:

Ionization Potential (I): I = -EHOMO

Electron Affinity (A): A = -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

These parameters help in understanding the molecule's resistance to change in its electron distribution and its tendency to participate in chemical reactions. researchgate.netscienceopen.com A high chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity. scienceopen.com

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in the electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating the molecule's reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu It transforms the complex molecular wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis is instrumental in understanding hyperconjugative interactions and charge delocalization within the molecule.

The stabilization energy E(2) associated with the interaction between a donor NBO (filled orbital) and an acceptor NBO (empty orbital) is a key output of NBO analysis. researchgate.net Larger E(2) values indicate stronger interactions and greater stabilization of the molecule due to electron delocalization. researchgate.net This information is crucial for explaining the stability and reactivity patterns observed in molecules. researchgate.net

Quantum Mechanical Investigations of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

Quantum mechanical calculations are powerful tools for predicting and interpreting spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. researchgate.netresearchgate.net By calculating these parameters theoretically, they can be compared with experimental data to confirm the molecular structure and understand the vibrational modes of the molecule. nih.gov

DFT methods, such as B3LYP, are commonly used to compute the harmonic vibrational frequencies. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Bromo-5-fluoro-4-methylpyridyl-2-amine |

| 2-Amino-3-bromo-5-nitropyridine |

| 6-amino-3-bromo-2-methylpyridine |

| 3-bromo-2-Hydroxypyridine |

| 5-Bromo-2-methylpyridin-3-amine (B1289001) |

| 3-Bromo-5-chloro-4-methylpyridine |

| 2-amino-3-methyl-5-nitropyridine |

| 2-amino-5-bromo-4-methylpyridine |

| 3-amino-5-bromo-4-methyl-1H-pyridin-2-one |

| 3-Bromo-5-chloro-4-methylpyridin-2-amine |

| 2-Amino-3,5-dibromo-4-methylpyridine |

| 2,4-bis(3,5dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine |

| 2-methyl-3-nitro-5-bromopyridine |

| 5-Bromo-4-fluoro-2-methylaniline |

| 2-Bromo-5-fluoro-3-methylpyridine |

| 3-amino-5-bromo-4-methylpyridin-2-ol |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies of reaction mechanisms for pyridine derivatives often focus on their role in catalysis and synthesis. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) would be instrumental in elucidating the pathways of its reactions.

For instance, in reactions involving nucleophilic substitution, a common pathway for halogenated pyridines, theoretical calculations can map the potential energy surface. This mapping helps identify the transition state—the highest energy point along the reaction coordinate—and the intermediates. The geometry and energy of the transition state are crucial for determining the reaction rate. The presence of both bromine and fluorine atoms on the pyridine ring introduces competitive reaction sites. Theoretical models could predict the regioselectivity of such reactions by calculating the activation energies for substitution at each position.

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in a crystalline solid is governed by a variety of intermolecular interactions. For this compound, hydrogen bonding, halogen bonding, and π-π stacking are expected to be the dominant forces in its crystal structure.

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. Computational models can predict the most stable hydrogen bonding motifs, such as dimers or extended chains. The strength of these bonds can be estimated by analyzing the electron density distribution, for example, through Quantum Theory of Atoms in Molecules (QTAIM) analysis.

Halogen Bonding: The bromine atom in the molecule can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, such as the nitrogen or oxygen atom of a neighboring molecule. The ability of halogen atoms to form these attractive interactions as electron donor sites has been recognized for decades. acs.org The strength and directionality of these bonds can be computationally modeled, providing insight into their role in crystal packing. In related haloheteroarenium salts, strong halogen bonds are frequently observed in the crystalline state. acs.org

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with adjacent rings. Theoretical calculations can determine the preferred stacking geometry (e.g., face-to-face or offset) and the interaction energy. The substitution pattern on the pyridine ring, with its electron-withdrawing (fluoro, bromo) and electron-donating (amino, methyl) groups, will influence the electrostatic potential of the ring and thus the nature of the π-π interactions. The crystal structure of pyridine itself is orthorhombic, and its lower symmetry compared to benzene (B151609) is a factor in its packing. wikipedia.org

A summary of predicted intermolecular interactions is presented below:

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Structure |

| Hydrogen Bonding | -NH₂ group | Pyridine Nitrogen, Fluorine atom | Formation of dimers and extended networks |

| Halogen Bonding | Bromine atom | Pyridine Nitrogen, Amino Nitrogen | Directional interactions influencing packing |

| π-π Stacking | Pyridine ring | Pyridine ring | Contribution to crystal lattice stability |

Thermodynamic Function Calculations

Computational chemistry allows for the calculation of various thermodynamic properties of a molecule, providing valuable data that can be difficult to obtain experimentally. For this compound, these calculations would typically be performed using statistical mechanics based on the results of quantum mechanical frequency calculations.

The standard thermodynamic functions that can be computed include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

These properties are crucial for predicting the spontaneity and equilibrium position of chemical reactions. For example, by calculating the Gibbs free energy change (ΔG) for a proposed reaction involving this compound, one can determine whether the reaction is thermodynamically favorable.

The calculated thermodynamic data for a molecule and its various potential isomers or conformers can help in understanding their relative stabilities. A hypothetical table of calculated thermodynamic functions at a standard state (e.g., 298.15 K and 1 atm) is shown below. These values would be derived from computational software packages.

| Thermodynamic Function | Symbol | Calculated Value (Hypothetical) | Units |

| Standard Enthalpy of Formation | ΔH°f | Value | kJ/mol |

| Standard Molar Entropy | S° | Value | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔG°f | Value | kJ/mol |

While specific experimental or calculated thermodynamic data for 2-amino-3,5-dibromo-4-methylpyridine is not available, such information is crucial for understanding its chemical properties. chemicalbook.com

Derivatives and Analogues of 3 Bromo 5 Fluoro 4 Methylpyridyl 2 Amine

Systematic Structural Modifications and Their Synthetic Accessibility

The pyridine (B92270) ring is an electron-deficient system, which influences the reactivity of its substituents. Systematic structural modifications of 3-bromo-5-fluoro-4-methylpyridin-2-amine can be achieved through various organic reactions targeting its functional groups—the amino group, the bromine atom, the fluorine atom, and the methyl group.

Amino Group Modification: The 2-amino group can undergo acylation, alkylation, or be converted into other functional groups. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetamide. This modification can serve as a protecting group strategy or as a means to introduce new functionalities.

Bromine Atom Substitution: The bromine atom at the 3-position is susceptible to replacement via nucleophilic aromatic substitution, though conditions can be challenging. More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These methods allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, significantly diversifying the core structure.

Fluorine Atom Reactivity: The fluorine atom at the 5-position is generally less reactive towards nucleophilic substitution than bromine or chlorine in similar positions due to the strength of the C-F bond. However, its high electronegativity significantly influences the electronic properties of the pyridine ring.

Methyl Group Functionalization: The methyl group at the 4-position can be functionalized through oxidation to an aldehyde or carboxylic acid, or via halogenation under radical conditions. These transformations open pathways to further derivatization.

The synthetic accessibility of these modifications depends on the chosen reaction pathway. Cross-coupling reactions on the bromo-substituent are generally high-yielding and tolerant of various functional groups. In contrast, direct substitution of the fluorine atom requires more forcing conditions. The synthesis of related fluorinated pyridines has been explored, for instance, through the direct fluorination of pyridine N-oxides, which can be a viable strategy for introducing fluorine at the meta-position. nih.govrsc.org

Synthesis of Novel Pyridine-Based Derivatives from the Core Scaffold

The synthesis of novel derivatives from halogenated aminopyridine scaffolds is a subject of extensive research. A prominent method for generating diversity is the palladium-catalyzed Suzuki cross-coupling reaction. While direct examples starting from 3-bromo-5-fluoro-4-methylpyridin-2-amine are specific, the methodology is well-established for structurally similar compounds like 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.com

In a typical Suzuki coupling procedure, the bromo-substituted pyridine is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. mdpi.com The reaction is commonly carried out in a solvent mixture like 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com This approach allows for the synthesis of a library of 3-aryl-5-fluoro-4-methylpyridin-2-amines.

The reaction can be generalized as follows:

Scheme 1: General representation of a Suzuki cross-coupling reaction on a bromo-aminopyridine scaffold to generate novel derivatives.

This reaction's utility has been demonstrated in the synthesis of numerous pyridine derivatives with moderate to good yields. mdpi.com The electronic nature of the arylboronic acid can influence the reaction efficiency. Furthermore, the amino group on the pyridine ring can be acetylated prior to the coupling reaction, which sometimes leads to improved yields and provides another point for diversification. mdpi.com

Comparative Analysis with Structurally Related Halogenated Aminopyridines

The specific arrangement of substituents on the 3-bromo-5-fluoro-4-methylpyridin-2-amine scaffold imparts distinct chemical properties. A comparative analysis with other halogenated aminopyridines highlights the influence of the position and nature of these substituents.

Below is a table comparing several structurally related halogenated and methylated aminopyridines.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursors/Notes |

| 3-Bromo-5-fluoro-4-methylpyridin-2-amine |  | C₆H₆BrFN₂ | 205.03 | A specialized scaffold. bldpharm.com |

| 3-Bromo-5-chloro-4-methylpyridin-2-amine |  | C₆H₆BrClN₂ | 221.48 | Also known as 2-Amino-3-bromo-5-chloro-4-methylpyridine. cymitquimica.com |

| 2-Bromo-3-fluoro-5-methylpyridin-4-amine |  | C₆H₆BrFN₂ | 205.03 | An isomer with substituents at different positions. nih.gov |

| 3-Amino-2-bromo-5-methylpyridine |  | C₆H₇BrN₂ | 187.04 | Synthesized from 2-bromo-5-methyl-3-nitropyridine (B1280105) by reduction. chemicalbook.com |

| 3-Bromo-5-methylpyridin-4-amine |  | C₆H₇BrN₂ | 187.04 | An isomer of the above, also known as 4-Amino-3-bromo-5-methylpyridine. chemscene.com |

This table is interactive. Click on the headers to sort.

The replacement of a methyl or halogen group with a trifluoromethyl (CF₃) group dramatically alters a molecule's properties. The CF₃ group is strongly electron-withdrawing and highly lipophilic, which can enhance metabolic stability and cell membrane permeability in bioactive molecules. Consequently, trifluoromethylpyridines (TFMPs) are crucial intermediates in the pharmaceutical and agrochemical industries. nih.govresearchgate.net

The synthesis of TFMPs often involves more specialized methods than simple halogenation. Common strategies include the vapor-phase chlorination and fluorination of methylpyridines (picolines) or the construction of the pyridine ring from trifluoromethyl-containing building blocks. nih.govjst.go.jp For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate, can be synthesized from 2-chloro-5-methylpyridine (B98176) via a multi-step chlorination and fluorination process. nih.govjst.go.jp

A comparative overview of representative trifluoromethylated pyridines is provided below.

| Compound Name | Structure | Substitution Pattern | Key Synthetic Route/Note |

| 2-Chloro-5-(trifluoromethyl)pyridine |  | 2-Chloro, 5-CF₃ | Key intermediate for several agrochemicals; synthesized from 3-picoline. nih.govjst.go.jp |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine |  | 2,3-Dichloro, 5-CF₃ | High-demand intermediate; produced via vapor-phase chlorination/fluorination of 2-chloro-5-methylpyridine derivatives. nih.govjst.go.jp |

| Pyridyl trifluoromethyl ethers (e.g., 2-trifluoromethoxy-pyridine) |  | Varies (OCF₃ group) | The OCF₃ group is a "pseudo-halogen" with strong electron-withdrawing properties. Synthesis is challenging but can be achieved via trifluoromethoxylation of pyridine N-oxides. rsc.orgmdpi.com |

This table is interactive. Click on the headers to sort.

The biological activities and physicochemical properties of TFMP derivatives are attributed to the unique combination of the fluorine atom's characteristics and the pyridine moiety. nih.govresearchgate.net Compared to their halogenated or methylated counterparts, trifluoromethylated pyridines often exhibit enhanced biological efficacy due to the electronic effects and increased lipophilicity conferred by the CF₃ group.

Applications of 3 Bromo 5 Fluoro 4 Methylpyridyl 2 Amine in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

3-Bromo-5-fluoro-4-methylpyridin-2-amine serves as a highly adaptable scaffold for the construction of intricate organic molecules. The presence of multiple reaction sites—the amino group, the bromine atom, and the fluorinated pyridine (B92270) core—allows for a stepwise and controlled introduction of various substituents. This multifunctionality is crucial for building molecular complexity from a relatively simple starting material.

The amino group can readily undergo a range of reactions, including acylation, alkylation, and diazotization, providing a handle for extending the molecular framework. Simultaneously, the bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This dual reactivity enables chemists to design and execute convergent synthetic strategies, leading to the efficient assembly of complex target molecules. The strategic placement of the methyl and fluoro groups also influences the regioselectivity of these reactions, offering a greater degree of control in the synthetic process.

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The structure of 3-Bromo-5-fluoro-4-methylpyridin-2-amine makes it an ideal precursor for the synthesis of a wide array of heterocyclic systems. The inherent reactivity of the aminopyridine scaffold, combined with the potential for functionalization at the bromine position, opens avenues to construct fused and substituted heterocyclic compounds.

One of the key transformations is the utilization of the amino group in cyclization reactions. For instance, condensation reactions with bifunctional reagents can lead to the formation of fused ring systems, such as pyrimidopyridines or triazolopyridines. Furthermore, the bromine atom can be exploited in intramolecular cyclization reactions, where a tethered nucleophile displaces the bromide to form a new ring. This approach is particularly valuable for accessing novel heterocyclic cores that are of interest in medicinal chemistry and materials science.

Precursor for Compounds with Tunable Electronic Properties for Material Science Applications

The unique electronic nature of the fluorinated and brominated pyridine ring in 3-Bromo-5-fluoro-4-methylpyridin-2-amine makes it a promising precursor for materials with tailored electronic properties. The strong electron-withdrawing effects of the fluorine and bromine atoms, combined with the electron-donating nature of the amino and methyl groups, create a polarized aromatic system. This inherent electronic character can be further modified through chemical transformations.

For instance, the bromine atom can be readily converted to other functional groups via cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or acetylenic moieties. These modifications can systematically alter the electronic properties of the resulting molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This "tuning" of electronic properties is critical in the design of organic materials for applications in electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While specific applications of materials derived directly from 3-Bromo-5-fluoro-4-methylpyridin-2-amine are still an emerging area of research, the foundational properties of this building block suggest significant potential.

Contribution to the Synthesis of Agrochemical Intermediates

Halogenated pyridine derivatives are a cornerstone in the development of modern agrochemicals, and 3-Bromo-5-fluoro-4-methylpyridin-2-amine serves as a valuable intermediate in this sector. nih.gov The presence of both fluorine and bromine atoms is particularly advantageous, as fluorine substitution can enhance the biological activity and metabolic stability of the final product, while the bromine atom provides a reactive handle for further chemical elaboration. nih.govvivanacl.com

The general class of methylpyridine derivatives is widely used in producing fourth-generation agrochemicals that are characterized by high efficacy and low toxicity. nih.gov For instance, fluorinated pyridine products are key intermediates for a variety of advanced pesticides. nih.gov The synthetic versatility of 3-Bromo-5-fluoro-4-methylpyridin-2-amine allows for its incorporation into complex molecular structures that are designed to interact with specific biological targets in pests and weeds. While detailed public research on specific agrochemicals derived from this exact intermediate is limited, the well-established importance of similarly substituted pyridines in the agrochemical industry highlights its potential contribution. nih.govvivanacl.com

Synthetic Utility in Pharmaceutical Intermediates